

A Technical Guide to the Physicochemical Properties of Linoleic Acid-d5

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Compound of Interest

Compound Name: *Linoleic acid-d5*

Cat. No.: *B12395246*

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Introduction

Linoleic acid-d5 is a deuterated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The incorporation of five deuterium atoms provides a stable isotopic label, making it an invaluable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of linoleic acid and other fatty acids in complex biological matrices.^[1] Its use helps to correct for analyte loss during sample preparation and variations in instrument response, ensuring accurate and precise measurements.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **Linoleic acid-d5**, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Linoleic acid-d5** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	References
IUPAC Name	(9Z,12Z)-octadeca-9,12-dienoic-17,17,18,18,18-d5 acid	[2][3]
Synonyms	Linoleic Acid-d5, (9Z,12Z)-octadeca-9,12-dienoic-d5 acid	
Molecular Formula	C ₁₈ H ₂₇ D ₅ O ₂	
Molecular Weight	285.48 g/mol	
Exact Mass	285.27 Da	
Appearance	Colorless to light yellow liquid/oil	
Purity	>99%	
Percent Composition	C 75.73%, H 13.06%, O 11.21%	
CAS Number	1169764-58-2	

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and integrity of **Linoleic acid-d5**. Due to its polyunsaturated nature, it is susceptible to oxidation.

Solubility Data

Solvent	Concentration	Notes	References
DMSO	100 mg/mL (350.29 mM)	Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended.	
Ethanol	Soluble		
0.1 M NaOH	8.33 mg/mL (29.18 mM)	Requires sonication, warming, and pH adjustment to 11.	
Water	Insoluble		

Storage and Stability Guidelines

Form	Storage Temperature	Stability Period	References
Pure Form (Neat Oil)	-20°C	3 years	
In Solvent	-80°C	6 months	
In Solvent	-20°C	1 month	
General Recommendation	-20°C	3 months to 2 years	

To ensure long-term stability, it is crucial to store **Linoleic acid-d5** under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-protected container, such as an amber glass vial, to minimize exposure to oxygen and light.

Experimental Protocols

Accurate analysis and handling of **Linoleic acid-d5** require specific methodologies. The following protocols are fundamental for its use in quantitative analysis and for ensuring its purity.

Protocol 1: Quantification of Fatty Acids using GC-MS with **Linoleic Acid-d5** as an Internal Standard

This protocol outlines the general steps for the analysis of total fatty acid composition in biological samples.

- Lipid Extraction:
 - Homogenize the biological sample (e.g., plasma, tissue).
 - Perform lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol solvent system (e.g., 2:1, v/v).
 - Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation during extraction.
 - Spike the sample with a known amount of **Linoleic acid-d5** internal standard before extraction.
 - Separate the phases by centrifugation and collect the lower organic layer containing the lipids.
 - Dry the organic phase under a stream of nitrogen.
- Derivatization to Fatty Acid Methyl Esters (FAMES):
 - To increase volatility for GC analysis, convert the extracted fatty acids to FAMES.
 - Dissolve the dried lipid extract in a solution of methanolic HCl or boron trifluoride-methanol (BF₃-methanol).
 - Seal the container and heat at 100°C for approximately 7-10 minutes.
 - After cooling, add hexane and a saturated sodium chloride solution to partition the FAMES into the hexane layer.
 - Collect the upper hexane layer for analysis.

- GC-MS Analysis:
 - Inject the FAMES-containing hexane solution into a gas chromatograph equipped with a mass spectrometer (GC-MS).
 - Use a suitable capillary column (e.g., DB-23) for separation of the FAMES.
 - The mass spectrometer will detect the specific mass-to-charge ratios for each fatty acid and for the **Linoleic acid-d5** internal standard.
 - Quantify the endogenous linoleic acid by comparing the peak area of its FAME with the peak area of the **Linoleic acid-d5** FAME.

Protocol 2: Purification by Anaerobic Low-Temperature Recrystallization

Commercial samples of unsaturated fatty acids may contain hydroperoxides and other impurities. This method can be used for purification.

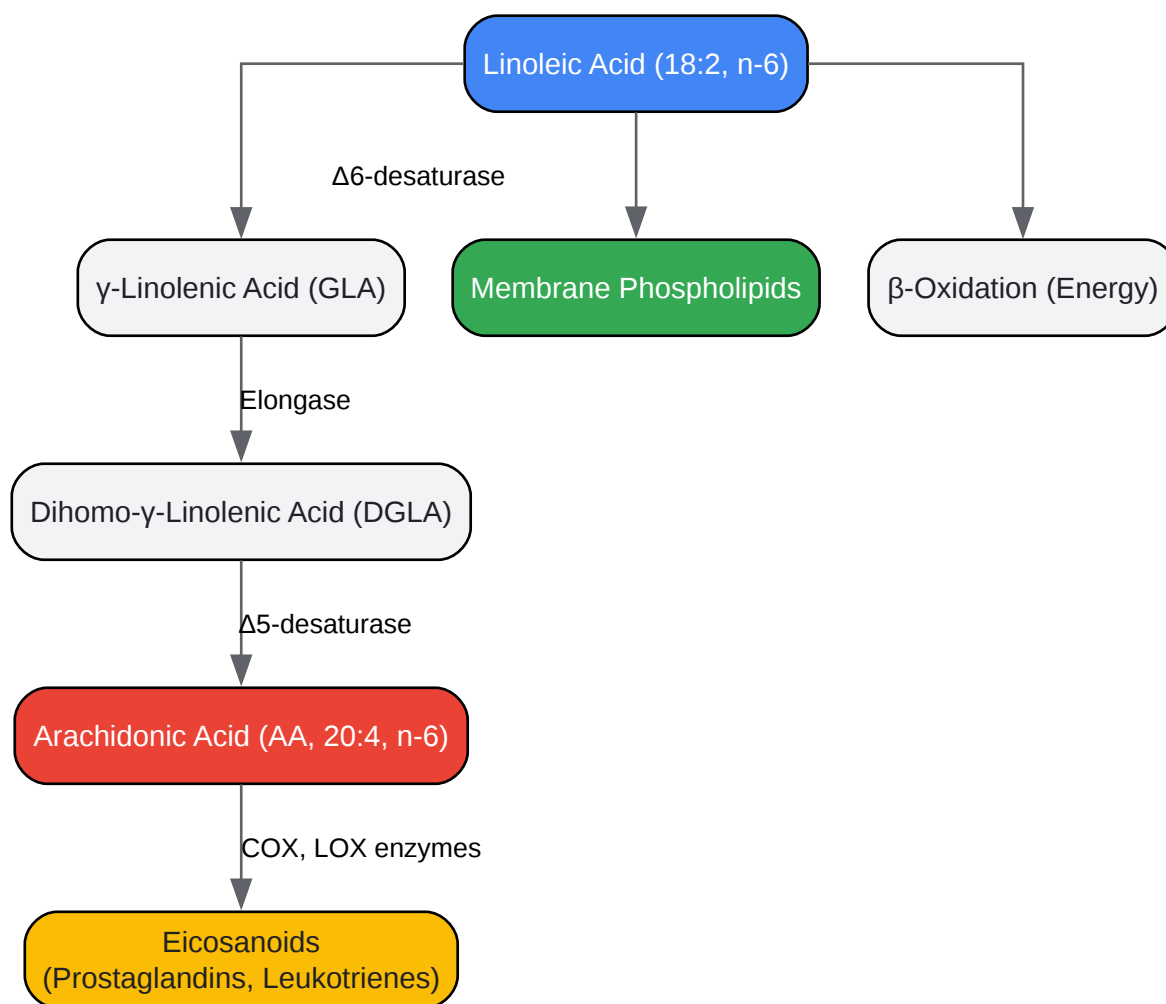
- Preparation:
 - Ensure all solvents and equipment are deoxygenated by bubbling with an inert gas like argon or nitrogen.
 - Dissolve the commercial **Linoleic acid-d5** in a minimal amount of anaerobic acetonitrile at room temperature.
- Crystallization:
 - Slowly cool the solution to a low temperature (e.g., -40°C to -70°C) to induce crystallization of the fatty acid.
 - Maintain the anaerobic conditions throughout the cooling process.
- Isolation:
 - Once crystallization is complete, remove the supernatant (mother liquor) which contains the majority of the impurities.

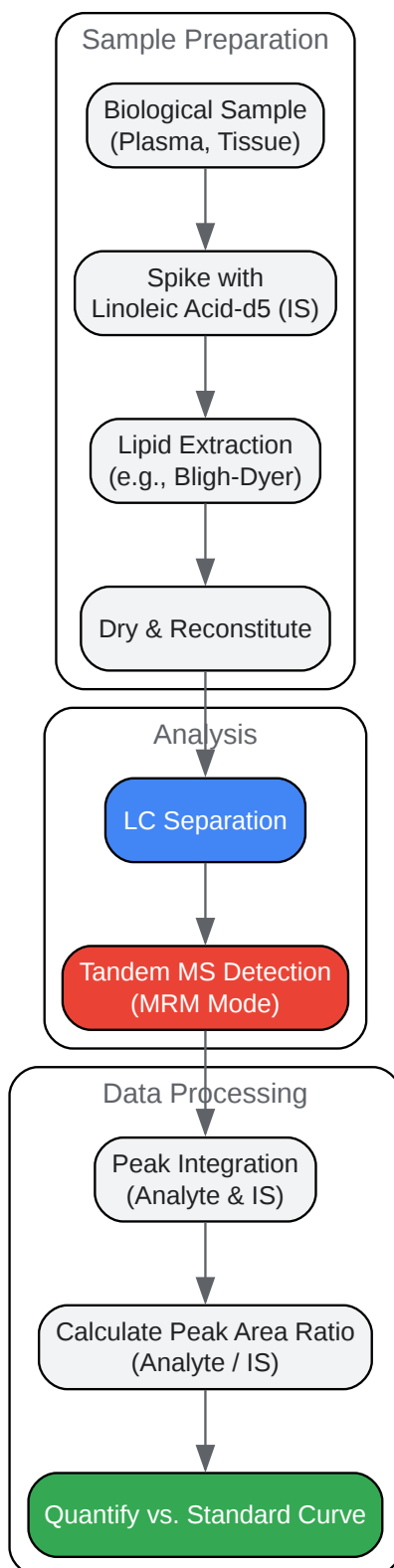
- The purified crystals of **Linoleic acid-d5** can then be re-dissolved in a suitable solvent for use.

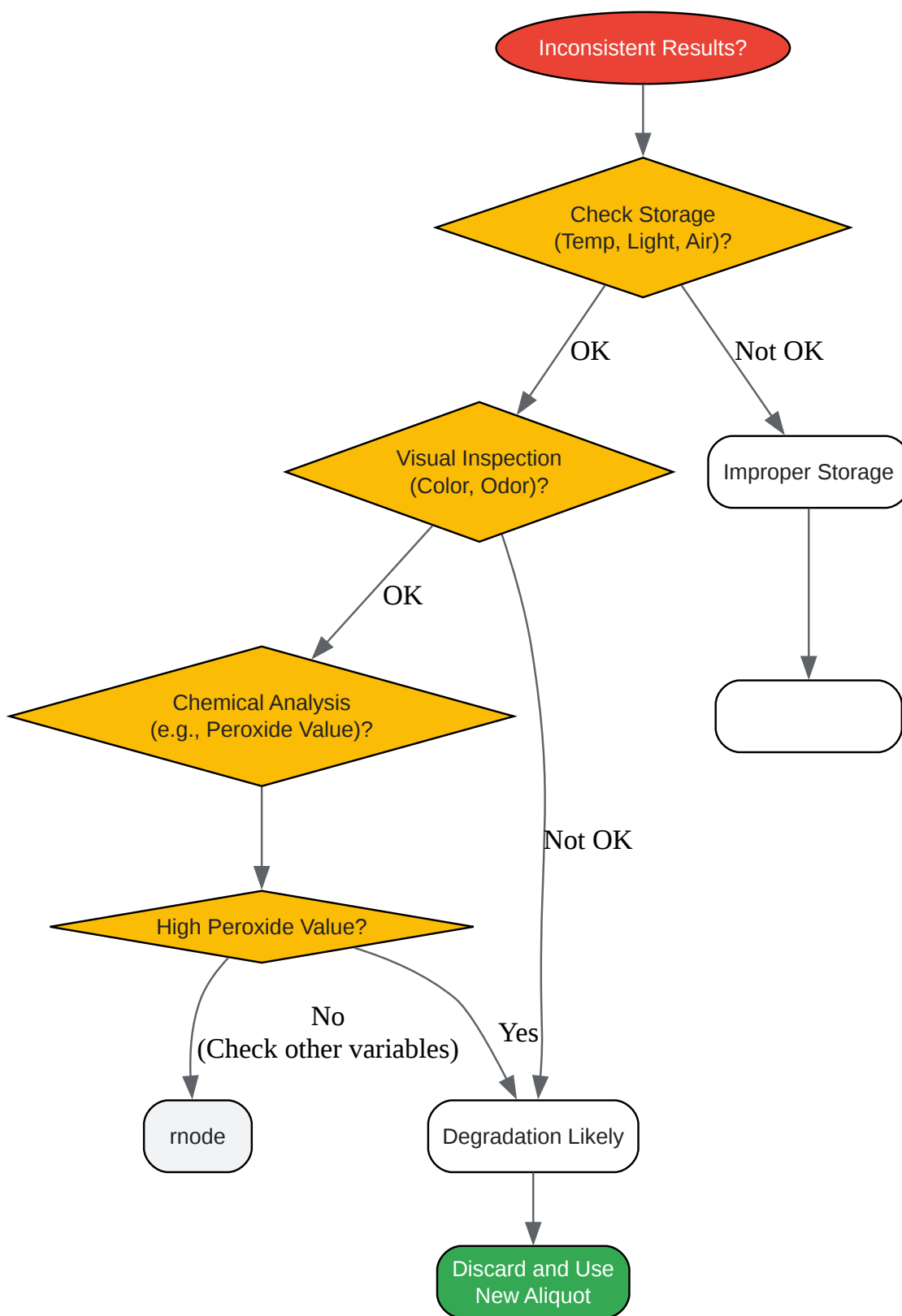
Visualizations: Pathways and Workflows

Metabolic Fate of Linoleic Acid

Linoleic acid is the parent compound of the omega-6 fatty acid family. Upon consumption, it can be metabolized into other bioactive molecules, including arachidonic acid, which is a precursor to eicosanoids like prostaglandins and leukotrienes.







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